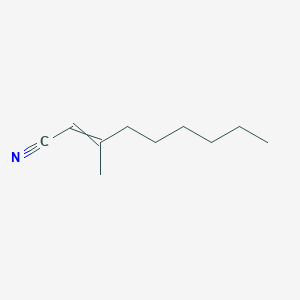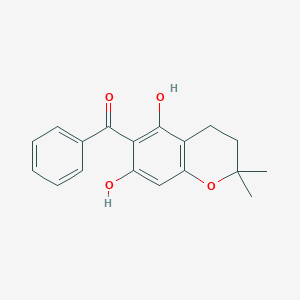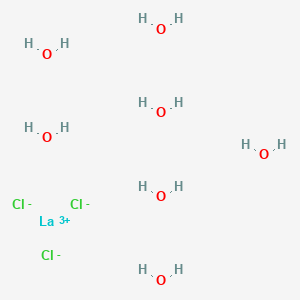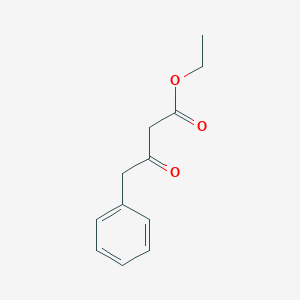
3-Methylnon-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylnon-2-enenitrile is an organic compound with the molecular formula C10H17N. It is characterized by the presence of a nitrile group (-C≡N) attached to a nonene chain with a methyl substitution at the third carbon. This compound is commonly used in the fragrance industry due to its pleasant aroma.
准备方法
Synthetic Routes and Reaction Conditions
3-Methylnon-2-enenitrile can be synthesized through various methods. One common approach involves the reaction of 3-methyl-2-nonene with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of solvents such as toluene or dichloromethane to facilitate the reaction and improve the solubility of the reactants.
化学反应分析
Types of Reactions
3-Methylnon-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming imines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: 3-Methylnon-2-enoic acid.
Reduction: 3-Methylnon-2-enamine.
Substitution: Various imines and amides depending on the nucleophile used.
科学研究应用
3-Methylnon-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive molecules.
Industry: Widely used in the fragrance industry as a component of perfumes and flavorings.
作用机制
The mechanism of action of 3-methylnon-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-Methylnon-2-enoic acid
- 3-Methylnon-2-enamine
- 3-Methylnon-2-enol
Uniqueness
3-Methylnon-2-enenitrile is unique due to its combination of a nitrile group and a nonene chain with a methyl substitution. This structure imparts specific chemical properties, such as reactivity and solubility, making it valuable in various applications, particularly in the fragrance industry.
属性
CAS 编号 |
53153-66-5 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC 名称 |
(E)-3-methylnon-2-enenitrile |
InChI |
InChI=1S/C10H17N/c1-3-4-5-6-7-10(2)8-9-11/h8H,3-7H2,1-2H3/b10-8+ |
InChI 键 |
MQAQVKBUJPAQIG-CSKARUKUSA-N |
SMILES |
CCCCCCC(=CC#N)C |
手性 SMILES |
CCCCCC/C(=C/C#N)/C |
规范 SMILES |
CCCCCCC(=CC#N)C |
Key on ui other cas no. |
53153-66-5 |
同义词 |
3-Methyl-2-nonenenitrile; NSC 29894 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B155549.png)







![(2S,3S,4S,5R,6R)-6-[[(3R,11aS)-11a-methyl-2,3,3a,3b,4,5,8,9,9a,9b,10,11-dodecahydro-[1]benzofuro[5,4-f]isochromen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B155565.png)




